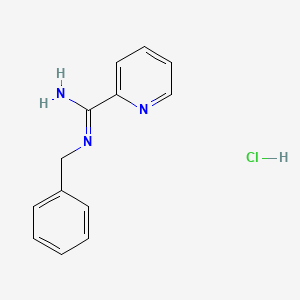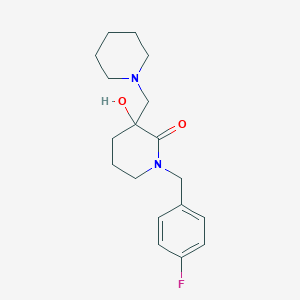![molecular formula C20H21ClN4O B6129070 N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6129070.png)
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight infections. Inhibition of BTK has shown promise in the treatment of various cancers and autoimmune diseases.
Mechanism of Action
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine inhibits BTK, which is a key enzyme in the B cell receptor signaling pathway. By inhibiting BTK, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine prevents the activation and proliferation of B cells, leading to decreased production of antibodies. This mechanism of action has been shown to be effective in the treatment of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has been shown to inhibit BTK in a dose-dependent manner and to have potent anti-tumor activity. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has also been shown to have a low potential for drug-drug interactions.
Advantages and Limitations for Lab Experiments
One advantage of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine is its specificity for BTK, which reduces the risk of off-target effects. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has also been shown to be well-tolerated in preclinical studies. However, one limitation of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine is its limited solubility, which may affect its efficacy in certain experimental settings.
Future Directions
There are several potential future directions for research on N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another potential direction is the investigation of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to determine the optimal dosing and administration of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine in clinical settings.
Synthesis Methods
The synthesis of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine involves a multi-step process that starts with the reaction of 2-chlorobenzaldehyde with furfural to form 5-(2-chlorophenyl)-2-furaldehyde. This intermediate is then reacted with 2-aminopyrimidine to form the pyrimidine-furan intermediate. The final step involves the reaction of the pyrimidine-furan intermediate with piperidine to form N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine.
Scientific Research Applications
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has been extensively studied in preclinical models for the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. In these models, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has shown potent anti-tumor activity and has been well-tolerated.
properties
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c21-18-7-2-1-6-17(18)19-9-8-16(26-19)13-24-15-5-3-12-25(14-15)20-22-10-4-11-23-20/h1-2,4,6-11,15,24H,3,5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZGAARJVFWOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)NCC3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyridinyl)propanamide](/img/structure/B6128993.png)

![N-(4-tert-butylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6129019.png)
![1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6129022.png)
![N-cyclopropyl-3-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6129027.png)
![6-tert-butyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6129030.png)
![5-acetyl-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6129037.png)

![1-ethyl-5-(2-phenoxypropanoyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6129057.png)
![methyl 5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6129061.png)
![2-[4-(5-isoquinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6129083.png)

![6-(4-methoxy-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6129091.png)